molecular formula C16H16O B1490623 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde CAS No. 1536376-56-3

2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde

Cat. No. B1490623
CAS RN: 1536376-56-3
M. Wt: 224.3 g/mol
InChI Key: JVYHSGHCUCIZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde (2,5-DMPPA) is an important synthetic intermediate in the pharmaceutical and agrochemical industries. It is a versatile molecule that can be used as a starting material in the synthesis of a wide variety of compounds. It is also used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, 2,5-DMPPA has been found to have a variety of biochemical and physiological effects that make it of interest to scientists and researchers.

Scientific Research Applications

Catalysis and Organic Synthesis

One significant application of phenylacetaldehyde derivatives is in catalysis and organic synthesis. For instance, the selective dimerization of phenylacetaldehyde to 2,4-diphenylbutanal catalyzed by novel dirhodium complexes illustrates an innovative approach to organic synthesis using metal-catalyzed reactions. This process not only highlights the utility of phenylacetaldehyde derivatives in synthesizing complex organic molecules but also demonstrates the potential for developing new catalytic methods for organic transformations (Fontaine et al., 1995).

Polymer Science

In polymer science, the oxidative polymerization of dimethylphenols, closely related to 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde, has been explored for creating novel polymeric materials. For example, the regio-controlled oxidative coupling polymerization of 2,5-dimethylphenol demonstrates the potential of these compounds in synthesizing high molecular weight polymers with distinct properties, such as semicrystalline polymers with high degrees of crystallization. This research opens up possibilities for developing new materials with specific thermal and mechanical properties (Shibasaki et al., 2007).

Luminescence Sensing

Phenylacetaldehyde derivatives have also found applications in the development of luminescence sensors. The study on lanthanide-organic frameworks based on dimethylphenyl imidazole dicarboxylates for luminescence sensing of benzaldehyde derivatives highlights the potential of these compounds in detecting specific chemicals through fluorescence. This research is crucial for developing sensitive and selective sensors for environmental monitoring, biological research, and industrial applications (Shi et al., 2015).

Photoreleasable Protecting Groups

Another interesting application is the use of dimethylphenacyl chromophore as a photoreleasable protecting group for carboxylic acids. This innovation demonstrates the utility of 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde derivatives in photochemistry, enabling the development of novel strategies for the controlled release of active compounds in a variety of chemical and biological contexts (Klan et al., 2000).

properties

IUPAC Name

2-(2,5-dimethylphenyl)-2-phenylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-12-8-9-13(2)15(10-12)16(11-17)14-6-4-3-5-7-14/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYHSGHCUCIZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde
Reactant of Route 3
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde
Reactant of Route 4
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde
Reactant of Route 5
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde
Reactant of Route 6
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.